PEG Spacer Length: Molecular Weight and Predicted Physicochemical Differentiation vs. PEG2 and PEG4 Analogs
The target compound (PEG3, MW 276.33) occupies a discrete intermediate position in the aldehyde-PEG-t-butyl ester homologous series between the PEG2 analog (MW 232.27) and the PEG4 analog (MW 320.38). Each additional ethylene glycol unit adds approximately 44 Da to molecular weight, contributing one additional hydrogen bond acceptor and two additional rotatable bonds, which collectively influence aqueous solubility and conformational flexibility . Vendor comparison data notes that the PEG2 variant exhibits 'faster clearance due to lower molecular weight' while the PEG6 variant provides 'enhanced solubility but may reduce cellular uptake,' positioning PEG3 as a balanced intermediate that avoids both extremes . In the Varasteh et al. (2014) study directly comparing PEG spacer lengths of n = 2, 3, 4, and 6 in 68Ga-labeled bombesin antagonist conjugates, PEG length variation produced measurable differences in both in vitro receptor binding and in vivo pharmacokinetic profiles, confirming that even a single ethylene glycol unit increment is pharmacologically consequential [1].
| Evidence Dimension | Molecular weight and spacer length in Ald-CH2-PEGn-t-butyl ester series |
|---|---|
| Target Compound Data | Ald-CH2-PEG3-t-butyl ester: MW 276.33, formula C13H24O6, 3 ethylene glycol units |
| Comparator Or Baseline | Ald-CH2-PEG2-t-butyl ester: MW 232.27, C11H20O5, 2 units; Ald-CH2-PEG4-t-butyl ester: MW 320.38, C15H28O7, 4 units; Ald-CH2-PEG5-t-butyl ester: MW 364.44, C17H32O8, 5 units |
| Quantified Difference | ΔMW vs. PEG2: +44.06 Da (+19.0%); ΔMW vs. PEG4: −44.05 Da (−13.8%); ΔMW vs. PEG5: −88.11 Da (−24.2%) |
| Conditions | Physicochemical comparison based on vendor-reported molecular weights; biological effect of spacer length demonstrated in 68Ga-NOTA-bombesin antagonist conjugates with PEGn spacers (n = 2, 3, 4, 6) in GRPR-expressing PC-3 cells and BALB/c nu/nu mice [1] |
Why This Matters
For procurement decisions, the PEG3 variant provides a spacer length that is intentionally distinct from the more common PEG2 and PEG4 standards; researchers screening linker length as a variable must include this intermediate to fully sample the spacer-length SAR landscape, as omitting it creates a gap between n = 2 and n = 4 that may miss the optimal ternary complex geometry in PROTAC or bioconjugate design.
- [1] Varasteh Z, Rosenström U, Velikyan I, Mitran B, Altai M, et al. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. Molecules. 2014;19(7):10455-72. doi: 10.3390/molecules190710455. View Source
